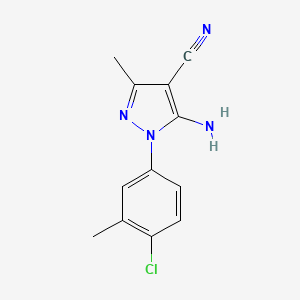

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a chloro-methyl-substituted phenyl ring at the 1-position, a methyl group at the 3-position, and a cyano group at the 4-position. The amino and cyano groups enhance its reactivity, enabling diverse derivatization, while the chloro and methyl substituents modulate electronic and steric properties .

Properties

IUPAC Name |

5-amino-1-(4-chloro-3-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-7-5-9(3-4-11(7)13)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYNWZYZXIWXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit promising anticancer activities. A study highlighted that certain amino-pyrazoles can act as effective ligands for various kinases involved in cancer progression, such as p38 MAPK and COX enzymes. These compounds have shown significant inhibition of tumor cell proliferation in vitro, particularly against liver (HepG2) and cervical (HeLa) cancer cell lines .

Antioxidant Properties

The compound has demonstrated notable antioxidant properties, which are crucial for combating oxidative stress-related diseases. In various assays (ABTS, FRAP, ORAC), derivatives of the compound exhibited strong antioxidant activity, suggesting potential as therapeutic agents in treating conditions linked to oxidative damage .

Antimicrobial and Antimycotic Activities

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of several bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Chemical Modifications

The synthesis of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves several chemical modifications that enhance its biological activity. For instance:

- Substituent Variations : Altering substituents at the pyrazole core can significantly affect the pharmacological profile of the compound. Different alkyl and aryl groups have been tested to optimize their anticancer and antimicrobial efficacy .

- Multifunctional Drug Development : Recent advancements in synthetic methods allow for the conjugation of pyrazole derivatives with other pharmacophores, potentially leading to multifunctional drugs that target multiple pathways in disease processes .

Industrial Applications

Dyeing and Pigment Industry

Certain pyrazole derivatives have been patented for use in keratin dyeing processes. This application highlights the versatility of the pyrazole scaffold beyond medicinal chemistry, extending into industrial applications where color stability and bonding properties are critical .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole carbonitriles is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CF3) enhance electrophilicity at the pyrazole core, favoring nucleophilic substitution reactions. Fluorine substituents improve metabolic stability and bioavailability .

- Steric Effects : Bulky substituents (e.g., 3-Me, 4-CF3) reduce reaction rates in derivatization but enhance target selectivity in biological systems .

- Physical State : Crystalline polymorphs, such as those reported for fipronil, influence solubility and formulation stability .

Comparison with Analogs :

Biological Activity

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is characterized by:

- Molecular Formula : C12H12ClN5

- Molecular Weight : 259.71 g/mol

- SMILES Notation : Cc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of pyrazole derivatives, including 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile.

-

Mechanism of Action :

- The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .

- In vitro studies have reported IC50 values in the low micromolar range for various cancer cell lines, indicating potent anticancer activity .

- Case Studies :

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented:

- Mechanism :

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Broad Spectrum :

- Case Studies :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.